N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-propylacetamide
Description
N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-propylacetamide is a pyrimidine derivative featuring a benzyl group at the N1 position, a propyl chain attached to the acetamide nitrogen, and a chlorine atom at the α-carbon of the acetamide moiety. The compound’s structure combines a tetrahydropyrimidine core with dual substitutions that likely influence its electronic and steric properties.
Properties
IUPAC Name |
N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3/c1-2-8-20(12(22)9-17)13-14(18)21(16(24)19-15(13)23)10-11-6-4-3-5-7-11/h3-7H,2,8-10,18H2,1H3,(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPGUVNTCVPAPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001115264 | |
| Record name | N-[6-Amino-1,2,3,4-tetrahydro-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-chloro-N-propylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001115264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571917-28-7 | |
| Record name | N-[6-Amino-1,2,3,4-tetrahydro-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-chloro-N-propylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=571917-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[6-Amino-1,2,3,4-tetrahydro-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-chloro-N-propylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001115264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidinone core. One common approach is the reaction of a suitable benzylamine derivative with a chloroacetamide under controlled conditions. The reaction conditions often require the use of a strong base, such as sodium hydride, to deprotonate the amine, followed by the addition of the chloroacetamide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Process optimization is crucial to ensure high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide or potassium iodide.
Major Products Formed:
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity can be explored for potential use in drug discovery and development.
Medicine: The compound may have therapeutic potential, and research is ongoing to determine its efficacy and safety in treating various conditions.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-propylacetamide can be contextualized by comparing it to related pyrimidine derivatives (Table 1). Key differences lie in substituent groups and their impact on molecular properties.
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Observations :
Substituent Effects on Solubility :
- The benzyl group in the target compound increases lipophilicity compared to the methoxyethyl group in , which enhances aqueous solubility .
- The cyclopentyl group in further reduces solubility due to steric shielding .
Reactivity and Binding: The chloro substituent in the target compound and may act as a leaving group or influence electron distribution in the acetamide region . The thiazolidinone in introduces a heterocyclic system capable of additional non-covalent interactions (e.g., hydrogen bonding) .
Synthetic Flexibility :
- The propyl and butyl chains in these analogs suggest modular synthesis routes for optimizing pharmacokinetic properties.
Research Findings and Implications
Computational tools like Mercury () could model its crystal packing, while SHELX () might refine structural parameters if crystallized. Further studies should explore:
- Structure-Activity Relationships (SAR) : Systematic variation of substituents to assess bioactivity.
- Crystallographic Analysis : Using programs like ORTEP-3 () to resolve 3D conformation and intermolecular interactions.
Biological Activity
N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-propylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, highlighting its pharmacological significance.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C15H18ClN5O3
- Molecular Weight : 350.80 g/mol
- IUPAC Name : this compound
The structure includes a tetrahydropyrimidine ring which is critical for its biological activity.
Anticonvulsant Activity
Recent studies indicate that compounds related to N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl) exhibit significant anticonvulsant properties. For instance:
- Mechanism : These compounds may act by modulating neurotransmitter systems and inhibiting neuronal excitability.
- Model Studies : In animal models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, related compounds have shown protective effects against seizures .
Antitumor Activity
The compound's structural features suggest potential interactions with cancer pathways:
- Cereblon Ligands : Similar compounds have been identified as cereblon E3 ligase binding agents. This interaction can lead to targeted degradation of oncogenic proteins .
- Preclinical Studies : Bifunctional compounds that include similar moieties have demonstrated efficacy in various cancer models, indicating a potential role in cancer therapy .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:
| Property | Description |
|---|---|
| Solubility | Moderate solubility in aqueous solutions |
| Permeability | Good permeability across biological membranes |
| Metabolic Stability | Stable in human liver microsomes |
| Toxicity | Low hepatotoxicity observed in HepG2 cells |
These properties suggest that the compound may have favorable pharmacokinetic characteristics for further development.
Study on Anticonvulsant Efficacy
In a recent study involving a derivative of this compound:
- Objective : Evaluate anticonvulsant efficacy in a mouse model.
- Methodology : Mice were subjected to MES and PTZ tests.
- Results : The compound showed significant seizure protection at doses of 15 mg/kg and 30 mg/kg. Furthermore, it demonstrated synergistic effects when combined with established anticonvulsants like valproic acid .
Cancer Treatment Potential
Another study focused on the anti-cancer properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
